molecular formula C20H18S B14512057 Benzene, 1,1',1''-[(methylthio)methylidyne]tris- CAS No. 62575-83-1

Benzene, 1,1',1''-[(methylthio)methylidyne]tris-

Cat. No.: B14512057
CAS No.: 62575-83-1
M. Wt: 290.4 g/mol
InChI Key: WURAJSNODLQVDX-UHFFFAOYSA-N
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Description

Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris-: is an organic compound characterized by the presence of three methylthio groups attached to a benzene ring. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- typically involves the introduction of methylthio groups to a benzene ring. This can be achieved through a series of substitution reactions where a suitable precursor, such as a halogenated benzene, reacts with a methylthiol reagent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes steps such as purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio groups to methyl groups, altering the compound’s properties.

    Substitution: Electrophilic substitution reactions are common, where the methylthio groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzene derivatives with methyl groups.

    Substitution: Various substituted benzene compounds depending on the reagent used.

Scientific Research Applications

Chemistry: Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including those used in the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses or modulation of specific signaling pathways in biological systems.

Comparison with Similar Compounds

  • Benzene, 1,4-bis(methylthio)-
  • Benzene, 1-methyl-4-(methylthio)-
  • Benzene, 1-methoxy-2-(methylthio)-

Uniqueness: Benzene, 1,1’,1’'-[(methylthio)methylidyne]tris- is unique due to the presence of three methylthio groups, which confer distinct chemical properties and reactivity compared to other benzene derivatives with fewer or different substituents. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

62575-83-1

Molecular Formula

C20H18S

Molecular Weight

290.4 g/mol

IUPAC Name

[methylsulfanyl(diphenyl)methyl]benzene

InChI

InChI=1S/C20H18S/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3

InChI Key

WURAJSNODLQVDX-UHFFFAOYSA-N

Canonical SMILES

CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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